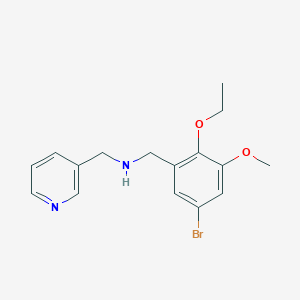
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BAEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAEPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising therapeutic target for several neurological disorders.
Mécanisme D'action
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. By blocking the activity of α7 nAChRs, this compound can modulate several physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. For example, this compound can improve cognitive function in Alzheimer's disease models and reduce pain perception in animal models of chronic pain. This compound has also been shown to reduce inflammation in animal models of sepsis and acute lung injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations of the compound in experiments.
Orientations Futures
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine and α7 nAChRs. For example, researchers could investigate the role of α7 nAChRs in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could explore the use of this compound as a potential therapeutic agent for these disorders. Finally, researchers could investigate the development of more potent and selective α7 nAChR antagonists, which could have significant clinical implications.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a multi-step process starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product, this compound.
Applications De Recherche Scientifique
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in several scientific studies to investigate the role of α7 nAChRs in various neurological disorders. For example, this compound has been used to study the effect of α7 nAChRs on cognitive function in Alzheimer's disease and schizophrenia. This compound has also been used to investigate the role of α7 nAChRs in pain perception and addiction.
Propriétés
Formule moléculaire |
C16H19BrN2O2 |
|---|---|
Poids moléculaire |
351.24 g/mol |
Nom IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
Clé InChI |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)
